Methyl methoxyacetate
CAS No.: 6290-49-9
Cat. No.: VC21191107
Molecular Formula: C4H8O3
Molecular Weight: 104.1 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 6290-49-9 |
---|---|
Molecular Formula | C4H8O3 |
Molecular Weight | 104.1 g/mol |
IUPAC Name | methyl 2-methoxyacetate |
Standard InChI | InChI=1S/C4H8O3/c1-6-3-4(5)7-2/h3H2,1-2H3 |
Standard InChI Key | QRMHDGWGLNLHMN-UHFFFAOYSA-N |
SMILES | COCC(=O)OC |
Canonical SMILES | COCC(=O)OC |
Boiling Point | 131.0 °C |
Introduction
Chemical Structure and Identification
Methyl methoxyacetate is an ester with a methoxy group attached to an acetate backbone. Its systematic IUPAC name is methyl 2-methoxyacetate. The compound features a central carbonyl group flanked by a methoxy substituent on one side and a methoxy ester group on the other. This structure gives the compound its characteristic reactivity profile and physical properties.
Identification Parameters
Methyl methoxyacetate is registered under several systems of chemical identification, facilitating its tracking in regulatory and commercial contexts. The compound is identifiable through the following parameters:
Parameter | Value |
---|---|
CAS Registry Number | 6290-49-9 |
EC Number | 228-539-9 |
Molecular Formula | C₄H₈O₃ |
Molecular Weight | 104.1045 g/mol |
IUPAC Standard InChIKey | QRMHDGWGLNLHMN-UHFFFAOYSA-N |
MDL Number | MFCD00008451 |
Synonyms and Alternative Names
The compound is known by several names in chemical literature and commercial contexts:
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Methyl 2-methoxyacetate
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Methoxyacetic acid methyl ester
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Methylmethoxyacetat
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MOAM
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CBC 108569
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Methyl α-methoxyacetate
Physical and Chemical Properties
Methyl methoxyacetate possesses a range of physical and chemical properties that determine its behavior in various applications and reaction conditions. These properties are crucial for understanding its handling, storage, and reactivity patterns.
Physical Properties
The physical characteristics of methyl methoxyacetate make it suitable for various applications requiring a stable liquid reagent:
The compound's relatively high boiling point and moderate flash point influence its handling requirements and safety considerations in laboratory and industrial settings.
Chemical Properties
The chemical behavior of methyl methoxyacetate is characterized by its functional groups and reactivity patterns:
Property | Value | Reference |
---|---|---|
Water Solubility | Soluble | |
Solubility in Organic Solvents | Soluble in chloroform, methanol | |
LogP | -0.035 (estimated) |
The compound's moderate polarity, indicated by its negative LogP value, contributes to its solubility profile and behavior in various reaction media. Its ester functionality makes it susceptible to hydrolysis under appropriate conditions, while the methoxy group provides sites for potential substitution reactions .
Synthesis Methods
Several approaches have been developed for the synthesis of methyl methoxyacetate, ranging from laboratory-scale procedures to industrial production processes. Recent advances have focused on improving yield, selectivity, and sustainability.
Traditional Synthesis Approaches
Conventional methods for producing methyl methoxyacetate include:
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Reaction of methanol with methyl glycolate: This straightforward approach involves the methylation of the hydroxyl group in methyl glycolate using methanol under appropriate catalytic conditions .
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Carbonylation reactions: Methyl methoxyacetate can be synthesized by reacting formaldehyde or formaldehyde derivatives with carbon monoxide in the presence of suitable catalysts .
Industrial Production Methods
For larger-scale production, specialized processes have been developed:
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Copper(I) or silver carbonyl catalysis: An industrial method involves reacting formaldehyde (or derivatives) with carbon monoxide at relatively low pressures and temperatures in the presence of copper(I) carbonyl or silver carbonyl in a boron trifluoride-methanol solution. The reaction is completed by adding methanol as necessary .
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Dimethoxymethane (DMM) carbonylation: This process represents an important industrial pathway for methyl methoxyacetate production, with research focusing on optimizing catalyst performance and reaction conditions .
Recent Advances in Catalytic Synthesis
Recent research has made significant progress in developing more efficient, selective, and environmentally friendly synthesis methods:
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Sulfonic acid resin catalysis: A notable advancement involves using a highly active and reusable sulfonic acid resin catalyst for the carbonylation of dimethoxymethane. Under optimized conditions (393 K, 6.0 MPa, CO:DMM ratio of 1.97:1), this method achieved 99.98% conversion of DMM with 50.66% selectivity toward methyl methoxyacetate. When water was removed from the DMM reactant, selectivity increased significantly to 68.83% .
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Catalyst reusability: The sulfonic acid resin catalyst demonstrated excellent stability, being reused more than nineteen times in a slurry phase reactor and performing continuously for 300 hours in a fixed bed reactor without significant activity loss .
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Product purification: The reaction products can be successfully separated by distillation, yielding methyl methoxyacetate with 99.18% purity, which is suitable for commercial applications .
Applications
Methyl methoxyacetate serves various functions across multiple industries, with applications continuously expanding as research reveals new potential uses.
Use as Chemical Intermediate
The compound's functional groups make it a valuable intermediate in organic synthesis:
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It serves as a precursor for more complex molecules in pharmaceutical and fine chemical synthesis.
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It is used in the preparation of specialty chemicals including:
Fuel Additives
One of the most commercially significant applications of methyl methoxyacetate is as an additive for transportation fuels:
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It can be incorporated into gasoline formulations to improve combustion properties and reduce emissions.
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As a diesel fuel additive, it contributes to enhanced performance characteristics under various operating conditions .
Market Analysis
The global market for methyl methoxyacetate continues to evolve with changing industrial needs and regulatory requirements:
Supplier | Product Number | Purity | Packaging | Price (USD) | Updated |
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Sigma-Aldrich | 149209 | 99% | 100g | $140 | 2024-03-01 |
TCI Chemical | M0863 | >97.0%(GC) | 25mL | $25 | 2024-03-01 |
TCI Chemical | M0863 | >97.0%(GC) | 500mL | $162 | 2024-03-01 |
Alfa Aesar | B22528 | 99% | 100g | $70.65 | 2024-03-01 |
Alfa Aesar | B22528 | 99% | 500g | $314 | 2024-03-01 |
The compound is commercially available in various grades and quantities, with prices reflecting purity levels and packaging volumes .
Parameter | Classification/Value | Reference |
---|---|---|
GHS Symbol | GHS02 (Flammable) | |
Signal Word | Warning | |
Hazard Statements | H226 (Flammable liquid and vapor) | |
Risk Statements | 10 | |
Hazard Class | 3 | |
Packing Group | III |
Reaction Thermochemistry
Understanding the thermochemical properties of methyl methoxyacetate provides insight into its behavior in various chemical processes:
Reaction Data
The compound participates in several reactions with documented thermochemical parameters:
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Reaction with water and formation of methanol:
C₆H₁₄O₄ + H₂O = C₄H₈O₃ + 2CH₄O
ΔrH° = -52.43 ± 0.50 kJ/mol (liquid phase) -
Hydrolysis reaction:
C₄H₈O₃ + H₂O = C₃H₆O₃ + CH₄O
ΔrH° = -65.6 ± 5.9 kJ/mol
These thermochemical data are valuable for process design and optimization in industrial applications.
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